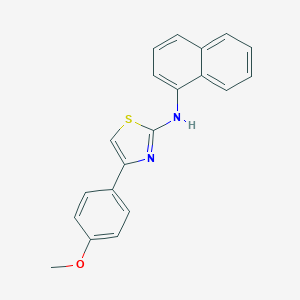

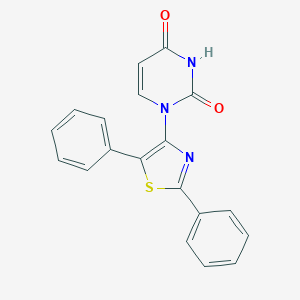

(4-(4-Methoxyphenyl)(2,5-thiazolyl))-1-naphthylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4-(4-Methoxyphenyl)(2,5-thiazolyl))-1-naphthylamine, or 4-MTPN, is an organic compound that has been studied for its potential applications in scientific research. It is a substituted naphthylamine, with a thiazole ring and a methoxyphenyl group. 4-MTPN has been studied for its potential use in the synthesis of various compounds, its mechanism of action, and its biochemical and physiological effects.

科学的研究の応用

Oxidative Dimerization and Semiconductor Applications

Research by Tamura et al. (2010) explored the oxidative dimerization of 4-methoxynaphthylamines in the presence of semiconductors, revealing potential applications in materials science for the development of novel naphthoquinone derivatives through metal oxide treatment under molecular oxygen (Tamura, Takeya, Takahashi, & Okamoto, 2010).

Transport and Luminescence Properties

Tong et al. (2004) investigated the effects of polar side groups on the transport and luminescence properties of a series of naphthyl phenylamine compounds, including variations with methoxy, fluoro, and chloro substitutions. This research suggests potential applications in organic light-emitting diodes (OLEDs) (Tong, So, Ng, Leung, Yeung, & Lo, 2004).

Synthesis of Benzo[a]phenanthridine Derivatives

Kozlov, Basalaeva, and Skakovskaya (2002) described the synthesis of hexahydrobenzo[a]phenanthridin-4-one derivatives via the condensation of N-arylmethylene-2-naphthylamines with 5-phenyl- and 5-(p-methoxyphenyl)-1,3-cyclohexanediones. This process indicates the compound's utility in creating structurally complex and potentially bioactive molecules (Kozlov, Basalaeva, & Skakovskaya, 2002).

Antimicrobial and Anti-biofilm Activities

The study by More et al. (2014) on the synthesis and anti-biofilm activity of thiazole Schiff bases presents the compound's potential in combating biofilm-forming pathogens. This research emphasizes the significance of designing molecules that can prevent biofilm formation without inhibiting cell growth (More, Karale, Lawand, Narang, & Patil, 2014).

特性

IUPAC Name |

4-(4-methoxyphenyl)-N-naphthalen-1-yl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2OS/c1-23-16-11-9-15(10-12-16)19-13-24-20(22-19)21-18-8-4-6-14-5-2-3-7-17(14)18/h2-13H,1H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYDYQNALYUUQQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(4-Methoxyphenyl)(2,5-thiazolyl))-1-naphthylamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(Dimethylamino)phenyl][4-(octyloxy)phenyl]methanone](/img/structure/B382053.png)

methanone oxime](/img/structure/B382054.png)

![Methyl 2,6-bis[(4-nitrobenzoyl)amino]hexanoate](/img/structure/B382060.png)

![5,7-Diphenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B382062.png)

![2,2-dimethyl-N-[2,2,2-trichloro-1-(4-methyl-6-oxo-1(6H)-pyrimidinyl)ethyl]propanamide](/img/structure/B382071.png)

![2,2,4,7-Tetraphenyl-2lambda~5~-pyrimido[4,5-d][1,3,2]diazaphosphinin-5-amine](/img/structure/B382072.png)

![1-{3-nitrophenyl}-2-(7-methyl[1,3]dioxolo[4,5-f][1,3]benzothiazol-6(7H)-ylidene)ethanone](/img/structure/B382075.png)